![molecular formula C12H6FNO3S B12601582 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione CAS No. 649757-38-0](/img/structure/B12601582.png)
6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-d][1,3]oxazine core, which is fused with a 4-fluorophenyl group, making it a valuable scaffold in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and oxazine derivatives under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed oxidative cyclization-methoxycarbonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: Known for its antiproliferative activity.
(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine: Synthesized using palladium-catalyzed oxidative cyclization-methoxycarbonylation.
Uniqueness
6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione stands out due to its unique thieno[3,2-d][1,3]oxazine core, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research fields.
Propiedades
Número CAS |
649757-38-0 |
|---|---|
Fórmula molecular |
C12H6FNO3S |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-1H-thieno[3,2-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C12H6FNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16) |
Clave InChI |
RFEYWVGUZYAEML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
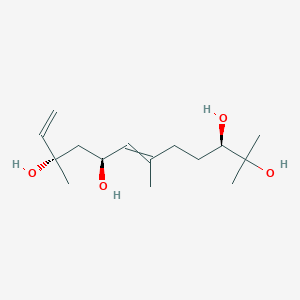
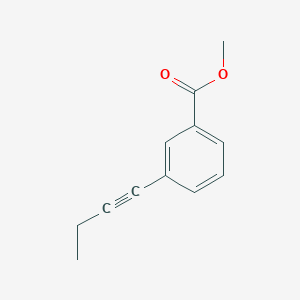
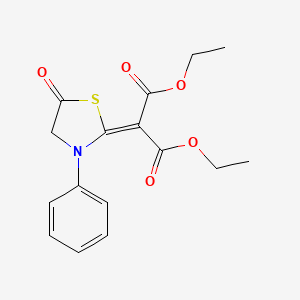
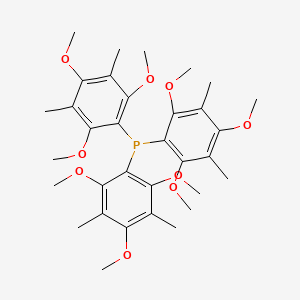
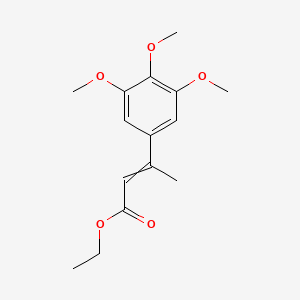
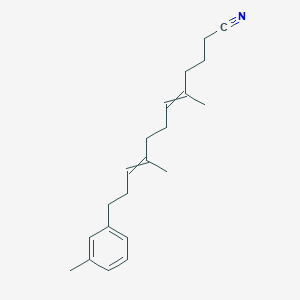
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
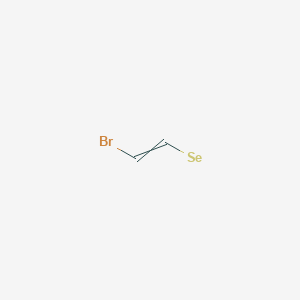

![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
